molecular formula C63H7N B588164 N-Methylfulleropyrrolidine CAS No. 151872-44-5

N-Methylfulleropyrrolidine

Cat. No.: B588164
CAS No.: 151872-44-5
M. Wt: 777.756
InChI Key: BYIDVSOOZTZTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylfulleropyrrolidine is a functionalized fullerene derivative characterized by a fullerene core and a pyrrolidine ring with a nitrogen free lone pair. This compound is known for its electron-accepting properties and is widely used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylfulleropyrrolidine can be synthesized through two primary methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Methylfulleropyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the fullerene core.

    Substitution: Substitution reactions can occur at the pyrrolidine ring or the fullerene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various functionalized fullerenes and pyrrolidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-Methylfulleropyrrolidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylfulleropyrrolidine is unique due to its specific structure, which provides distinct electron-accepting properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

InChI

InChI=1S/C63H7N/c1-64-2-62-58-51-44-32-24-15-6-4-5-7-10(6)19-26(24)34-35-27(19)25-16(7)18-14-9(5)12-11-8(4)13-17(15)30(32)38-36-22(13)20(11)28-29-21(12)23(14)37-39-31(18)33(25)45-47(35)56(55(58)46(34)44)59-52(45)50(39)54-43(37)41(29)48-40(28)42(36)53(49(38)51)60(62)57(48)61(54)63(59,62)3-64/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIDVSOOZTZTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC23C4=C5C6=C7C4=C8C9=C4C%10=C%11C%12=C%13C%10=C%10C9=C7C7=C9C6=C6C%14=C9C9=C%15C(=C%13C9=C%107)C7=C%12C9=C%10C7=C7C%15=C%14C%12=C7C7=C%10C%10=C%13C9=C%11C9=C4C8=C2C(=C%139)C2=C%10C7=C4C%12=C6C5=C4C32C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the molecular formula and weight of N-Methylfulleropyrrolidine?

A1: this compound has a molecular formula of C63H11N and a molecular weight of 797.85 g/mol.

Q2: How does the introduction of ionicity affect the self-assembly and properties of fullerene derivatives, using N,N-dimethylfulleropyrrolidinium iodide as an example?

A2: Research shows that adding ionicity to alkylated fullerene derivatives, as seen in N,N-dimethylfulleropyrrolidinium iodide, significantly impacts their self-assembly and functionality. [] While the neutral precursor, bearing three eicosyloxy chains, displays limited self-assembly, the ionic derivative forms diverse structures, including water-repellent microparticles, doughnut-shaped objects, and nanowires. This difference highlights the role of electrostatic interactions in driving self-assembly for ionic fullerene derivatives. [] Furthermore, ionization leads to observable changes in electronic structure, evident in the UV spectra, and a positive shift in electrochemical reduction potentials, impacting its electronic properties. []

Q3: What are the key photophysical properties of this compound and its derivatives?

A3: NMFP is a strong electron acceptor due to the fullerene cage's ability to stabilize an extra electron. [, ] Upon photoexcitation, NMFP exhibits efficient intersystem crossing to a long-lived triplet state, which plays a crucial role in energy and electron transfer processes. [, , , ] This property makes NMFP and its derivatives attractive materials for applications in organic photovoltaics and artificial photosynthesis.

Q4: How does this compound behave as an electron acceptor in donor-acceptor systems?

A4: NMFP acts as a potent electron acceptor in donor-acceptor systems, evidenced by studies on dyads and triads incorporating oligothiophenes, ferrocene, and tetrathiafulvalene (TTF) as electron donors. [, , ] Upon photoexcitation of the donor moiety, efficient electron transfer occurs to the NMFP unit, generating a charge-separated state. [, , ] The lifetime of this charge-separated state can vary depending on the solvent polarity, donor-acceptor distance, and bridging unit. [, , ]

Q5: Can you elaborate on the energy transfer processes observed in oligofluorene-C60 and C60-oligofluorene-C60 conjugates incorporating this compound?

A5: In these conjugates, the oligofluorene segment acts as the donor, and the this compound-functionalized C60 unit serves as the acceptor. [] Upon photoexcitation of the oligofluorene, efficient singlet excited-state energy transfer occurs to the fullerene, effectively quenching the oligofluorene's fluorescence. [] This energy transfer is attributed to the favorable spectral overlap between the oligofluorene emission and fullerene absorption. []

Q6: What are the potential applications of this compound in material science?

A6: NMFP's unique properties make it promising for applications in organic photovoltaics, [, ] where it can act as an electron acceptor in bulk heterojunction solar cells. Its self-assembly properties, particularly when functionalized with amphiphilic groups, [] open possibilities for creating ordered nanostructures with potential applications in sensing, catalysis, and drug delivery.

Q7: What are the future research directions for this compound?

A7: Future research on NMFP could focus on:

  • Understanding the environmental fate and impact of NMFP and its derivatives to ensure their safe and sustainable use. []

Q8: What analytical techniques are commonly employed to study this compound and its derivatives?

A8: Several analytical techniques are crucial for characterizing and studying NMFP and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and insights into molecular interactions. [, ]
  • UV-Vis Spectroscopy: Helps analyze electronic transitions and characterize charge transfer processes. [, , , , ]
  • Fluorescence Spectroscopy: Used to study excited state dynamics and energy transfer processes. [, , , ]
  • Cyclic Voltammetry: Provides information about redox potentials and electron transfer capabilities. [, , , ]
  • Mass Spectrometry (MS): Used for molecular weight determination and structural characterization. [, ]
  • Transmission Electron Microscopy (TEM): Enables visualization of self-assembled nanostructures. []

Q9: How is computational chemistry used in the study of this compound?

A9: Computational chemistry plays a significant role in understanding the properties and behavior of NMFP. [, ] Density Functional Theory (DFT) calculations are used to:

  • Predict molecular geometries and electronic structures. [, ]
  • Estimate energy levels and redox potentials. []
  • Simulate UV-Vis absorption and emission spectra. [, ]
  • Study the nature of excited states and charge transfer processes. [, ]

Q10: What is known about the environmental impact and degradation of this compound?

A10: Research on the environmental fate and potential toxicity of NMFP is ongoing. [, ] Studies have detected the presence of fullerenes, including NMFP, in environmental samples like wastewater effluents and river sediments. [, ] These findings emphasize the need for further investigations to assess the long-term ecological impact of these compounds and develop strategies for their effective removal or degradation in the environment. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.